Product packaging for H-Dmt-Tic-Gly-N(Me)-Ph(Cat. No.:)

H-Dmt-Tic-Gly-N(Me)-Ph

Cat. No.: B10849107
M. Wt: 514.6 g/mol
InChI Key: CADRNJIFUDEZBB-SVBPBHIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Dmt-Tic-Gly-N(Me)-Ph is a potent and selective peptidomimetic ligand for the delta-opioid receptor (δ-OR), functioning as a δ-opioid antagonist . This compound is part of the well-characterized Dmt-Tic pharmacophore, a minimal opioid sequence known for its high receptor affinity and selectivity. Subtle modifications to this core structure, such as the N-methylation of the C-terminal anilide moiety in this compound, are a critical determinant of its functional bioactivity, effectively transforming what would be a δ-opioid agonist into a δ-opioid antagonist . In receptor binding studies, this compound exhibits subnanomolar affinity for the δ-opioid receptor (K i δ = 0.143 nM) while showing significantly lower affinity for the mu-opioid receptor (μ-OR) (K i μ = 1.75 nM), resulting in a δ/μ selectivity ratio of 12 . This pharmacological profile makes it a valuable tool for researchers investigating the distinct physiological roles of the δ-opioid receptor. Antagonists of the δ-opioid receptor are of significant scientific interest due to evidence that blocking this receptor, while simultaneously activating the μ-opioid receptor, can produce analgesia with a diminished propensity to induce tolerance, a major limitation of classical opioid analgesics like morphine . Consequently, this compound is a compound of interest in fundamental neuropharmacology research and in the development of novel therapeutic strategies for chronic pain management . This product is intended for research use only by qualified laboratory professionals. It is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H34N4O4 B10849107 H-Dmt-Tic-Gly-N(Me)-Ph

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H34N4O4

Molecular Weight

514.6 g/mol

IUPAC Name

(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[2-(N-methylanilino)-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C30H34N4O4/c1-19-13-24(35)14-20(2)25(19)16-26(31)30(38)34-18-22-10-8-7-9-21(22)15-27(34)29(37)32-17-28(36)33(3)23-11-5-4-6-12-23/h4-14,26-27,35H,15-18,31H2,1-3H3,(H,32,37)/t26-,27-/m0/s1

InChI Key

CADRNJIFUDEZBB-SVBPBHIXSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)NCC(=O)N(C)C4=CC=CC=C4)N)C)O

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC(=O)N(C)C4=CC=CC=C4)N)C)O

Origin of Product

United States

Synthetic Methodologies and Chemical Characterization of H Dmt Tic Gly N Me Ph

General Strategies for Dmt-Tic Peptide Synthesis

The construction of peptides containing the Dmt-Tic (2',6'-dimethyl-L-tyrosine and 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) pharmacophore is predominantly achieved through chemical synthesis. nih.govnih.gov Both solid-phase and solution-phase techniques are applicable for creating these peptide chains. smolecule.com

Solution-phase peptide synthesis (SPPS) is a conventional and widely used strategy for preparing Dmt-Tic containing peptides like H-Dmt-Tic-Gly-N(Me)-Ph. nih.govsmolecule.comnih.gov This approach involves the sequential condensation of protected amino acid derivatives in a suitable solvent. researchgate.net The synthesis follows a general scheme that includes the protection of reactive functional groups, formation of the peptide bond, and subsequent deprotection to allow for chain elongation. researchgate.netacs.org The process is carried out in a stepwise fashion, adding one amino acid at a time until the desired sequence is assembled. nih.govnih.gov This method allows for the purification and characterization of intermediate products at each stage, ensuring the quality of the subsequent reaction step. researchgate.net

The formation of the amide bond between amino acid residues is a critical step that requires an activating agent, known as a coupling reagent, to facilitate the reaction. For the synthesis of Dmt-Tic peptides, a variety of reagents and conditions are employed.

A common and effective method involves the use of a carbodiimide, such as 1-ethyl-3-(3'-dimethylaminopropyl)-carbodiimide hydrochloride (WSC or EDC), in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govnih.govnih.gov This combination is known to facilitate efficient coupling while minimizing side reactions. The reaction is typically carried out in an aprotic polar solvent like N,N-dimethylformamide (DMF) and in the presence of a base, such as 4-methylmorpholine (B44366) (NMM), to neutralize the protonated amine component. nih.govnih.gov The reaction often starts at a reduced temperature (0 °C) and is then allowed to proceed at room temperature for several hours to ensure completion. nih.govnih.gov

Other coupling reagents have also been successfully used for challenging couplings in Dmt-Tic peptide synthesis, such as the incorporation of the sterically hindered Tic residue. nih.gov These include uronium salts like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) and triazine-based reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻). nih.govresearchgate.net

Table 1: Common Coupling Reagents in Dmt-Tic Peptide Synthesis

Reagent Abbreviation Full Name Additive/Base Notes
WSC (EDC) 1-ethyl-3-(3'-dimethylaminopropyl)-carbodiimide HOBt, NMM Widely used for stepwise condensation in solution-phase synthesis. nih.govnih.gov
TBTU 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate DIEA Effective for coupling hindered amino acids. nih.gov
DMT/NMM/TsO⁻ 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate N/A A triazine-based reagent found to be successful for incorporating the rigid Tic residue. nih.govresearchgate.net

| PyBOP | Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate (B91526) | DIPEA | A phosphonium (B103445) salt-based reagent used in peptide synthesis. scispace.com |

Solution-Phase Peptide Synthesis Techniques for this compound

Precursor Synthesis and Intermediate Transformations (e.g., Boc-Dmt-Tic-Gly-N(Me)-Ph)

The synthesis of the target compound this compound involves the preparation of a protected precursor, Boc-Dmt-Tic-Gly-N(Me)-Ph. nih.gov The synthesis of this intermediate is achieved by condensing the N-terminally protected dipeptide fragment, Boc-Dmt-OH, with the C-terminal fragment, TFA·H-Tic-Gly-N(Me)-Ph. nih.gov

The specific procedure involves dissolving Boc-Dmt-OH and TFA·H-Tic-Gly-N(Me)-Ph in DMF at 0 °C. nih.gov NMM is added to act as a base, followed by the coupling additives HOBt and WSC. nih.gov The mixture is stirred at 0 °C for a few hours and then at room temperature for 24 hours. nih.gov After the reaction, the solvent is evaporated, and a workup procedure is performed. This typically involves dissolving the residue in an organic solvent like ethyl acetate (B1210297) (EtOAc) and washing it sequentially with aqueous solutions of citric acid and sodium bicarbonate to remove unreacted starting materials and byproducts, followed by a brine wash. nih.govnih.gov The organic layer is then dried and evaporated to yield the protected tripeptide, Boc-Dmt-Tic-Gly-N(Me)-Ph. nih.gov

The final step in the synthesis is the removal of the tert-butyloxycarbonyl (Boc) protecting group from the N-terminus. This is typically accomplished by treating the intermediate with a strong acid, most commonly trifluoroacetic acid (TFA), at room temperature. nih.govnih.gov Subsequent precipitation with a non-polar solvent mixture like diethyl ether/petroleum ether yields the final deprotected product, this compound. nih.gov

Analytical Techniques for Compound Purity and Structural Integrity

To ensure the successful synthesis of this compound, a combination of chromatographic and spectroscopic techniques is essential for purification and comprehensive characterization. acs.org

Chromatographic methods are fundamental for assessing the purity of the synthesized compounds and for purifying the final product and its intermediates.

Thin-Layer Chromatography (TLC) is used for rapid, qualitative monitoring of reaction progress and for preliminary purity checks. nih.govamazonaws.com The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to that of the solvent front, is characteristic for a given compound in a specific solvent system. nih.gov For Dmt-Tic peptides, typical mobile phases include mixtures like 1-butanol/acetic acid/water. amazonaws.com

High-Performance Liquid Chromatography (HPLC) , particularly in the reversed-phase mode (RP-HPLC), is the definitive technique for both the purification and final purity analysis of peptides. nih.govamazonaws.com Crude peptides are purified using preparative RP-HPLC with a C18 column. nih.govamazonaws.com The purity of the final compounds is then verified using analytical RP-HPLC, often aiming for a purity of greater than 95%. amazonaws.comu-szeged.hu The retention of a compound is often reported as the capacity factor (K'), which provides a measure of its retention on the column. nih.govnih.gov

Table 2: Representative Chromatographic Data for Dmt-Tic Peptide Intermediates

Compound TLC Rf HPLC K' Reference
Boc-Dmt-Tic-Gly-N(Me)-Ph 0.82 9.98 nih.gov
TFA·H-Dmt-Aba-Gly-NH-Ph 0.46 6.33 nih.gov

| Boc-Dmt-Aba-Gly-NH-Ph | 0.59 | 8.21 | nih.gov |

Spectroscopic methods provide detailed information about the molecular weight and structure of the synthesized compound, confirming its identity.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound with high accuracy. researchgate.netspringernature.com Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or electrospray ionization (ESI) are commonly used. amazonaws.comnih.gov The analysis typically shows a peak corresponding to the protonated molecule [M+H]⁺, confirming that the compound has the correct mass. nih.govnih.gov

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy is a powerful technique for elucidating the precise chemical structure of a molecule. researchgate.netspringernature.com The ¹H-NMR spectrum provides information on the number and types of protons, their chemical environment (chemical shift, δ, in ppm), their neighboring protons (multiplicity, e.g., s, d, t, m), and the relative number of protons of each type (integration). nih.govnih.gov For a compound like this compound, specific signals corresponding to the aromatic protons of Dmt, Tic, and the phenyl group, as well as the aliphatic protons of the amino acid backbones and side chains, are expected and analyzed to confirm the structure. nih.govnih.gov

Table 3: Representative Spectroscopic Data for a Dmt-Tic Precursor

Compound Data Value Reference
Boc-Dmt-Tic-Gly-N(Me)-Ph nih.gov
Mass (m/z) 644 (M+H)⁺ nih.gov

Table of Mentioned Compounds

Abbreviation/NameFull Chemical Name
This compound (2',6'-Dimethyl-L-tyrosyl)-(1,2,3,4-tetrahydroisoquinoline-3-carboxyl)-glycyl-N-methyl-N-phenylamine
Boc-Dmt-Tic-Gly-N(Me)-Ph N-tert-Butoxycarbonyl-(2',6'-dimethyl-L-tyrosyl)-(1,2,3,4-tetrahydroisoquinoline-3-carboxyl)-glycyl-N-methyl-N-phenylamine
Dmt 2',6'-Dimethyl-L-tyrosine
Tic 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
Gly Glycine (B1666218)
Boc tert-Butoxycarbonyl
TFA Trifluoroacetic acid
WSC / EDC 1-Ethyl-3-(3'-dimethylaminopropyl)-carbodiimide
HOBt 1-Hydroxybenzotriazole
NMM 4-Methylmorpholine
DMF N,N-Dimethylformamide
TBTU 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate
DMT/NMM/TsO⁻ 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate
PyBOP Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate
DIEA / DIPEA N,N-Diisopropylethylamine
TFA·H-Tic-Gly-N(Me)-Ph Trifluoroacetate salt of (1,2,3,4-tetrahydroisoquinoline-3-carboxyl)-glycyl-N-methyl-N-phenylamine
Boc-Dmt-OH N-tert-Butoxycarbonyl-2',6'-dimethyl-L-tyrosine
H-Dmt-Aba-Gly-NH-Ph (2',6'-Dimethyl-L-tyrosyl)-aminobutyryl-glycyl-anilide
Boc-Dmt-Aba-Gly-NH-Ph N-tert-Butoxycarbonyl-(2',6'-dimethyl-L-tyrosyl)-aminobutyryl-glycyl-anilide

Receptor Pharmacology and Binding Profiles of H Dmt Tic Gly N Me Ph

Functional Efficacy Studies in Opioid Receptor Signaling

Antagonist Activity Determination (e.g., pA2 values in isolated tissue preparations like GPI, MVD):No data available.

Further research and publication in scientific journals are required to elucidate the specific pharmacological properties of H-Dmt-Tic-Gly-N(Me)-Ph.

Compound Names Table

Abbreviation / Code NameFull Chemical Name
Dmt2',6'-Dimethyl-L-tyrosine
Tic1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
This compound(2S)-N-((S)-2-((S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanamido)-3,4-dihydro-1H-isoquinoline-3-carbonyl)glycyl-N-methylaniline
Dmt-Tic-OH2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
UFP-505Dmt-Tic-Gly-NH-Bzl

Comparative Pharmacological Profiles with Other Dmt-Tic Analogs

The pharmacological landscape of Dmt-Tic analogs is richly populated, with modifications to the peptide backbone and C-terminal moiety leading to a spectrum of activities, from high-affinity delta (δ) opioid receptor antagonists to potent mu (μ) opioid receptor agonists, and ligands with mixed profiles. The analysis of these analogs provides a framework for understanding the structure-activity relationships that govern their interactions with opioid receptors.

A pivotal study in this area systematically explored the impact of altering the spacer and C-terminal aromatic nucleus of the Dmt-Tic pharmacophore. acs.org This research revealed that the distance between the Dmt-Tic core and a third aromatic group is a critical determinant of functional activity, capable of converting a potent δ-antagonist into a δ-agonist or a ligand with mixed μ/δ properties. acs.org

One of the most relevant comparators for this compound is its non-methylated counterpart, H-Dmt-Tic-Gly-NH-Ph . This compound has been characterized as a potent δ-opioid agonist with nearly equivalent high μ-opioid agonism. acs.org Specifically, it demonstrated high potency in functional assays, with a pEC50 of 8.52 for δ-agonism and 8.59 for μ-agonism. acs.org This dual agonist profile is a significant deviation from the δ-antagonism often associated with the core Dmt-Tic structure.

Another key analog for comparison is H-Dmt-Tic-Gly-NH-CH2-Ph , where a methylene (B1212753) group extends the spacer to the phenyl ring. This extension dramatically shifts the pharmacological profile, resulting in a potent δ-antagonist (pA2 = 9.25) and a very high potency μ-agonist (pEC50 = 8.57). acs.org This highlights the profound influence of the spatial arrangement of the C-terminal aromatic moiety on receptor interaction and subsequent functional outcome.

The introduction of a 1H-benzimidazol-2-yl (Bid) group as the third aromatic nucleus also yields compounds with distinct properties. For instance, H-Dmt-Tic-NH-CH2-Bid is a highly potent δ-agonist (pEC50 = 9.90) with moderate μ-agonism. acs.org However, the insertion of a glycine (B1666218) spacer in H-Dmt-Tic-Gly-NH-CH2-Bid leads to a potent δ-antagonist (pA2 = 9.0) with reduced μ-agonism. acs.org

The effect of N-methylation, the specific modification in this compound, has been shown in other Dmt-Tic analogs to transform δ-agonists into δ-antagonists. acs.org For example, the methylation of the nitrogen in the -NH-Ph and N1H-Bid moieties of δ-agonist compounds led to their conversion into δ-antagonists. acs.org This suggests that the N-methylation in this compound is likely to shift its profile away from the dual δ/μ agonism of H-Dmt-Tic-Gly-NH-Ph, potentially towards δ-antagonism while possibly modulating its μ-receptor activity.

The synthesis of TFA·this compound has been described, confirming its chemical accessibility. nih.gov However, without published binding affinity (Ki) and functional activity (pEC50, pA2) data, its precise pharmacological profile remains to be experimentally determined.

To provide a clear comparative overview, the following tables summarize the receptor binding and functional activity data for key Dmt-Tic analogs.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Selected Dmt-Tic Analogs

CompoundKi (nM) - δ ReceptorKi (nM) - μ ReceptorReference
H-Dmt-Tic-Gly-NH-Ph0.0420.16 nih.gov
H-Dmt-Tic-Gly-NH-CH2-Ph0.0310.16 nih.gov
H-Dmt-Tic-NH-CH2-Bid0.0350.50 nih.gov
H-Dmt-Tic-OH1.6558 (IC50) researchgate.net

Table 2: Functional Activities (pEC50/pA2) of Selected Dmt-Tic Analogs

Compoundδ Receptor Activityμ Receptor ActivityReference
H-Dmt-Tic-Gly-NH-PhpEC50 = 8.52 (agonist)pEC50 = 8.59 (agonist) acs.org
H-Dmt-Tic-Gly-NH-CH2-PhpA2 = 9.25 (antagonist)pEC50 = 8.57 (agonist) acs.org
H-Dmt-Tic-NH-CH2-BidpEC50 = 9.90 (agonist)pEC50 = 7.57 (agonist) acs.org
H-Dmt-Tic-Gly-NH-CH2-BidpA2 = 9.0 (antagonist)Lower μ-agonism acs.org

Based on the established structure-activity relationships within the Dmt-Tic family of opioid peptides, it is plausible to hypothesize that this compound would exhibit a pharmacological profile distinct from its non-methylated precursor, likely with a shift towards δ-receptor antagonism. However, definitive characterization requires experimental evaluation of its binding affinities and functional activities at the opioid receptors.

Structure Activity Relationship Sar Investigations of H Dmt Tic Gly N Me Ph

Influence of N-Methylation on Phenyl Moiety on Opioid Receptor Efficacy and Selectivity

N-methylation, particularly at the N-terminal Dmt residue, has been a key strategy to modulate the pharmacological properties of Dmt-Tic based peptides. acs.orgacs.org This modification can prevent the formation of inactive cyclic byproducts called diketopiperazines, thus enhancing the stability of the linear peptide. nih.govu-szeged.hu

Studies on analogues have shown that N-methylation significantly impacts receptor interaction. For instance, N-methylation of the parent dipeptide H-Dmt-Tic-OH was found to enhance δ-antagonism. acs.orgacs.orgnih.gov The mono-methylated version, N-Me-Dmt-Tic-OH, exhibited high δ opioid binding (Kiδ = 0.2 nM) and increased δ antagonism (pA₂ = 8.5) with no detectable µ activity. acs.orgacs.org Further methylation to N,N-Me₂-Dmt-Tic-OH maintained high δ affinity and substantially increased δ antagonist potency (pA₂ = 9.4). acs.org While N,N-dimethylation of H-Dmt-Tic-NH-CH(R)-R' analogues did not significantly affect the high δ-opioid receptor affinity, it dramatically decreased affinity for the µ-opioid receptor. researchgate.netresearchgate.net This highlights that N-methylation is a critical determinant for δ-receptor selectivity and antagonist activity in the Dmt-Tic series. u-strasbg.fr

In the context of H-Dmt-Tic-Gly-N(Me)-Ph, the methylation is on the C-terminal phenyl group's amide nitrogen. Research on related compounds where the amide nitrogen of a C-terminal phenyl or benzimidazolyl group is methylated has shown a transformation from δ agonists to δ antagonists. researchgate.netresearchgate.net This suggests that methylation at this position can fundamentally alter the functional activity at the δ receptor, likely by influencing the conformation of the C-terminal portion of the molecule and its interaction with the receptor binding pocket.

Table 1: Effect of N-Methylation on Dmt-Tic Analogues
Compoundδ Receptor Affinity (Kiδ nM)µ Receptor Affinity (Kiµ nM)δ Selectivity (Kiµ/Kiδ)δ Bioactivity (pA₂)µ Bioactivity
H-Dmt-Tic-OH0.0223300150,0008.2Inactive
N-Me-Dmt-Tic-OH0.2>10000>500008.5Nondetectable
N,N-Me₂-Dmt-Tic-OH0.12240020,0009.4Weak Antagonist (pA₂ = 5.8)

Role of the Glycine (B1666218) Spacer in Receptor Recognition and Functional Activity

The introduction of a spacer, such as a glycine residue, between the Dmt-Tic pharmacophore and a C-terminal aromatic group is a critical factor that dictates the pharmacological profile of the resulting ligand. acs.org The length and nature of this spacer are determining factors in converting a δ-antagonist into a δ-agonist or a mixed-profile ligand. nih.govacs.org

Research has demonstrated that the distance between the Dmt-Tic core and a third aromatic moiety is a crucial criterion. mdpi.comacs.org For example, the compound H-Dmt-Tic-Gly-NH-Ph, which contains a glycine spacer, was found to be a potent δ-agonist (pEC₅₀ = 8.52) and µ-agonist (pEC₅₀ = 8.59). acs.orgoup.com However, extending the spacer by a single methylene (B1212753) group, as in H-Dmt-Tic-Gly-NH-CH₂-Ph, converted the molecule into a potent δ-antagonist (pA₂ = 9.25) while retaining high µ-agonism (pEC₅₀ = 8.57). acs.orgnih.gov This dramatic shift in activity with a subtle structural change underscores the importance of the spacer in orienting the C-terminal aromatic group within the opioid receptor binding sites. The glycine spacer, therefore, is not merely a linker but an active component in defining the ligand's interaction with the receptor and its subsequent functional output. researchgate.netacs.org

Impact of C-Terminal Modifications on Ligand-Receptor Interactions and Pharmacological Output

C-terminal modifications beyond the glycine spacer have been extensively explored to fine-tune the pharmacological properties of Dmt-Tic based peptides. nih.govresearchgate.netnih.gov These modifications primarily affect µ-opioid receptor affinities and can dramatically alter the bioactivity of the molecule. acs.org

Replacing the glycine spacer with other amino acids, particularly those with charged side chains like aspartic acid (Asp) and lysine (B10760008) (Lys), has profound effects on receptor affinity and selectivity.

The substitution of glycine with aspartic acid has been shown to increase δ-selectivity by reducing µ-receptor affinity. researchgate.netresearchgate.netresearchgate.net In the δ-agonist H-Dmt-Tic-Gly-NH-Ph, replacing Gly with either L-Asp or D-Asp resulted in δ-antagonists. researchgate.netresearchgate.net This indicates that introducing a negative charge at this position is detrimental to µ-affinity but can be favorable for δ-antagonism. u-strasbg.fr

Conversely, introducing a lysine residue has been shown to produce a wide array of pharmacological activities, including improved δ-antagonism, µ-agonism, and even µ-antagonism. nih.govnih.gov For instance, substituting the C-terminal amino acid with a protected lysine in H-Dmt-Tic-Xaa peptides yielded some of the most potent δ-antagonists. nih.gov In the reference compound H-Dmt-Tic-Gly-NH-Ph (a µ/δ agonist), substitution of Gly with Lys(Ac) produced H-Dmt-Tic-Lys(Ac)-NH-Ph, a highly potent and selective δ-antagonist (pA₂ = 12.0). nih.gov Meanwhile, substituting Gly with an unprotected Lys in a related analogue (H-Dmt-Tic-Gly-NH-CH₂-Ph) yielded a selective µ-antagonist. nih.gov These findings demonstrate that the charge and structure of the amino acid at this position play a major role in determining the opioid receptor activity profile. researchgate.net

Table 2: Effect of Glycine Substitution in Dmt-Tic Analogues
Compoundµ Receptor Affinity (Kiµ nM)δ Receptor Affinity (Kiδ nM)Selectivity (Kiµ/Kiδ)Bioactivity Profile
H-Dmt-Tic-Gly-NH-Ph0.160.044µ agonist / δ agonist
H-Dmt-Tic-Asp-NH-Ph4.110.1724δ antagonist
H-Dmt-Tic-Lys(Ac)-NH-Ph15.20.068223Potent & selective δ antagonist (pA₂=12.0)
H-Dmt-Tic-Lys-NH-CH₂-Ph0.130.640.2Selective µ antagonist (pA₂=7.96)

The nature of the aromatic or hydrophobic group at the C-terminus is another critical determinant of pharmacological activity. Altering this group can modulate receptor affinity and switch a compound from an antagonist to an agonist. nih.gov

Studies have shown that introducing bulky, hydrophobic substituents at the C-terminus of the Dmt-Tic pharmacophore can enhance µ-affinity. nih.gov For example, modifying the C-terminus of Dmt-Tic with adamantyl groups led to compounds with dual δ and µ receptor affinities, often resulting in δ-antagonism coupled with µ-agonism or antagonism. nih.gov The conversion of δ-antagonists into potent δ-agonists often requires the presence of a third heteroaromatic nucleus, such as 1H-benzimidazole-2-yl (Bid), C-terminal to the Tic residue. researchgate.net The specific aromatic system and its distance from the Dmt-Tic core are key factors. For instance, H-Dmt-Tic-NH-CH₂-Bid is a highly potent δ-agonist, whereas H-Dmt-Tic-Gly-NH-CH₂-Ph is a potent δ-antagonist and µ-agonist. acs.org This demonstrates that both the electronic characteristics and the steric bulk of the C-terminal substituent are pivotal in defining the final pharmacological output.

Substitution of Glycine with Other Amino Acids (e.g., Aspartic Acid, Lysine)

Conformational Requirements for Optimal Opioid Receptor Binding and Activation

A key conformational feature of peptides containing an N-substituted amino acid like Tic is the potential for cis/trans isomerism around the peptide bond preceding it. In the case of Dmt-Tic peptides, the Dmt-Tic amide bond can exist in both cis and trans conformations. nih.govcore.ac.uk

NMR studies have revealed that in solution, Dmt-Tic derivatives exist as an equilibrium of two major conformers, corresponding to the cis and trans isomers of the Dmt-Tic peptide bond. nih.govcore.ac.uk Despite the different configurations of this bond, both the cis and trans conformers adopt a similarly compact, folded shape. core.ac.uk This folded conformation is believed to be crucial for receptor binding. Computational modeling and comparison with rigid, potent antagonists like naltrindole (B39905) suggest that this specific three-dimensional arrangement, where the two aromatic rings of Dmt and Tic are held in a particular orientation, is a key requirement for high-affinity binding and antagonist activity at the δ-receptor. core.ac.uk The presence of these two stable, low-energy conformers, both of which appear to be compatible with receptor binding, may contribute to the high potency of Dmt-Tic antagonists. core.ac.uk The lack of cis isomerism in related scaffolds like Aba-Gly is thought to prevent the formation of dioxopiperazine byproducts. nih.gov

Compound Names

AbbreviationFull Name
Aba4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one
AcAcetyl
Aia4-amino-1,2,4,5-tetrahydro-indolo[2,3-c]azepin-3-one
Aic2-aminoindane-2-carboxylic acid
AspAspartic Acid
Bid1H-benzimidazole-2-yl
Boctert-butyloxycarbonyl
DIPP-NH₂[Ψ]H-Dmt-TicΨ[CH₂-NH]Phe-Phe-NH₂
Dmt2',6'-dimethyl-L-tyrosine
GlyGlycine
This compound2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-glycyl-N-methyl-anilide
LysLysine
N(Me)-PhN-methyl-anilide
NaltrindoleA selective δ-opioid receptor antagonist
PhPhenyl
Tic1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
TIPPH-Tyr-Tic-Phe-Phe-OH
UFP-505H-Dmt-Tic-Gly-NH-Bzl
ZBenzyloxycarbonyl

Molecular Mechanisms of Opioid Receptor Interaction for H Dmt Tic Gly N Me Ph

Ligand-Receptor Docking and Energetic Analysis

Computational docking studies and molecular dynamics (MD) simulations on ligands containing the Dmt-Tic pharmacophore have provided significant insights into their binding modes at opioid receptors. While specific energetic analysis for H-Dmt-Tic-Gly-N(Me)-Ph is not extensively detailed in the public literature, the binding orientation can be inferred from studies on structurally similar analogues, such as H-Dmt-Tic-Gly-NH-Bzl (UFP-505) and the DIPP-NH2 peptide (H-Dmt-Tic-Phe-Phe-NH2). nih.govu-strasbg.fr

Docking models predict that the Dmt residue inserts deep into the receptor's binding pocket. nih.gov The 2',6'-dimethyl groups on the tyrosine ring enhance the hydrophobic interactions within the cavity, contributing to a better shape complementarity and improved binding affinity compared to an unsubstituted tyrosine. nih.gov The protonated N-terminal amine of the Dmt residue typically forms a crucial salt bridge with a highly conserved aspartic acid residue in transmembrane helix 3 (TM3), such as Asp128 in the δ-opioid receptor (DOR) and the equivalent Asp147 in the μ-opioid receptor (MOR). nih.gov This ionic interaction is a canonical feature for the binding of many opioid ligands.

Identification of Key Pharmacophoric Elements and Receptor Contact Points

The pharmacological profile of this compound is determined by distinct pharmacophoric elements that engage with specific contact points within the opioid receptor binding cavity.

The Dmt-Tic Pharmacophore : This is the foundational element for receptor recognition. nih.gov

Dmt (2',6'-dimethyl-L-tyrosine) : The phenolic hydroxyl group can act as a hydrogen bond donor, while the dimethylated aromatic ring engages in hydrophobic interactions with receptor residues like Met132, Tyr129, and Trp284 in the DOR. nih.gov The protonated primary amine is essential for the salt bridge with the conserved Aspartic acid in TM3. nih.gov

Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) : This constrained amino acid limits the conformational flexibility of the peptide backbone. The orientation of the Tic residue is critical; in some analogues, it has been shown to play a key role in defining whether the ligand acts as an agonist or an antagonist at the DOR. nih.gov

The C-terminal Extension (Gly-N(Me)-Ph) : The nature of the C-terminus extension significantly modulates the activity profile.

Glycine (B1666218) Spacer : Provides flexibility and appropriate spacing, allowing the terminal aromatic group to interact with residues in the extracellular region of the receptor. acs.org

N-Methylation : A critical modification in this compound is the methylation of the terminal amide nitrogen. Structure-activity relationship studies on related compounds have demonstrated that this specific modification transforms δ-opioid agonists into δ-opioid antagonists. nih.govacs.org For instance, the parent compound H-Dmt-Tic-Gly-NH-Ph is a potent δ-agonist, but N-methylation is expected to abolish this activity, likely conferring an antagonist profile at the DOR. nih.govacs.orgacs.org

Phenyl Group : This terminal aromatic ring establishes further hydrophobic or π-π stacking interactions with residues on the receptor's extracellular loops, which can be crucial for μ-opioid receptor (MOR) agonism. u-strasbg.fr

The combination of these elements results in a bifunctional ligand, likely exhibiting a mixed activity profile at different opioid receptor subtypes.

Table 1: Key Pharmacophoric Elements and Their Interactions

Pharmacophoric Element Key Structural Feature Primary Interaction Type Receptor Contact Points (General)
Dmt Protonated N-terminal Amine Ionic Bond (Salt Bridge) Conserved Aspartic Acid (in TM3)
Phenolic Hydroxyl Group Hydrogen Bonding Polar residues in binding pocket
Dimethylated Aromatic Ring Hydrophobic / van der Waals Hydrophobic residues in TM helices (e.g., Met, Trp, Val) nih.gov
Tic Constrained Ring System Shape Complementarity / Hydrophobic Hydrophobic pocket adjacent to Dmt binding site
Gly Flexible Spacer Spacing/Positioning -
N(Me)-Ph N-Methyl Group Steric/Electronic Effects Modulates interaction at the C-terminal binding region
Phenyl Ring Hydrophobic / π-π Stacking Residues in extracellular loops

Conformational Changes Induced in Opioid Receptors upon Ligand Binding

The binding of an agonist ligand to a G protein-coupled receptor (GPCR), such as the MOR or DOR, induces a series of conformational changes that transition the receptor from an inactive to an active state. This activation mechanism is a hallmark of all opioid receptors. nih.gov While specific studies detailing the conformational shifts caused by this compound are not available, the general mechanism is well-understood.

Upon agonist binding, the ligand stabilizes a specific active conformation of the receptor. A major structural rearrangement involves an outward movement of the intracellular end of transmembrane helix 6 (TM6) and, to a lesser extent, TM5 and TM7. This movement opens up a cytoplasmic crevice on the intracellular side of the receptor. This newly formed cavity serves as the docking site for intracellular G proteins, allowing the receptor to catalyze the exchange of GDP for GTP on the Gα subunit, thereby initiating the downstream signaling cascade. nih.gov

Conversely, an antagonist binds to the receptor but does not induce or stabilize this active conformation. It may bind to the inactive state or a different, non-signaling conformation, thereby blocking agonists from binding and activating the receptor. Given that N-methylation transforms related Dmt-Tic peptides into DOR antagonists, it is probable that this compound binds to the DOR without inducing the activating conformational change. nih.govacs.org Its likely agonism at the MOR, however, would depend on its ability to induce these precise structural rearrangements in that specific receptor subtype.

Investigation of G-Protein Coupling Specificity and Efficiency

The functional activity of opioid ligands is commonly assessed using G-protein activation assays, such as the [³⁵S]GTPγS binding assay. scribd.comnih.gov This assay measures the ligand-induced binding of the non-hydrolyzable GTP analogue, [³⁵S]GTPγS, to G proteins, which is a direct measure of receptor activation and G protein coupling efficiency. All classical opioid receptors, including MOR and DOR, couple primarily to inhibitory G proteins of the Gαi/o family. nih.govukzn.ac.za

Direct G-protein coupling data for this compound is not available in published literature. However, extensive data exists for its unmethylated parent compound, H-Dmt-Tic-Gly-NH-Ph, and the structurally related UFP-505 (H-Dmt-Tic-Gly-NH-Bzl).

H-Dmt-Tic-Gly-NH-Ph is characterized as a potent agonist at both the μ- and δ-opioid receptors, with high efficacy in functional assays. acs.orgnih.gov

UFP-505 behaves as a full and potent agonist at the MOR but has been described as a DOR antagonist or very low efficacy partial agonist. researchgate.netmdpi.com

As noted, N-methylation of the terminal amide in this series tends to convert δ-agonists into δ-antagonists. nih.govacs.org Therefore, it is highly probable that this compound functions as a μ-opioid receptor agonist and a δ-opioid receptor antagonist . This bifunctional profile is a sought-after characteristic in the development of novel analgesics, as simultaneous MOR agonism (for pain relief) and DOR antagonism may reduce the development of tolerance associated with chronic morphine use. mdpi.com

Table 2: Functional Activity of this compound and Related Analogues

Compound Receptor Activity Profile Potency (EC₅₀ or pA₂) Reference(s)
This compound MOR Agonist (Inferred) Not Reported -
DOR Antagonist (Inferred) Not Reported nih.govacs.org
H-Dmt-Tic-Gly-NH-Ph MOR Agonist pEC₅₀ = 8.59 acs.org
DOR Agonist pEC₅₀ = 8.52 acs.org
UFP-505 MOR Full Agonist EC₅₀ = 1.6 nM ([³⁵S]GTPγS) researchgate.net
DOR Antagonist / Partial Agonist Low Efficacy ([³⁵S]GTPγS) researchgate.net

Assessment of β-Arrestin Recruitment and Signaling Bias

In addition to G protein-mediated signaling, GPCR activity is regulated by β-arrestin proteins. Following receptor activation and phosphorylation by GPCR kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment desensitizes the G protein signal and can initiate a separate wave of G protein-independent signaling. The concept of "biased agonism" describes how some ligands can preferentially activate either the G protein pathway or the β-arrestin pathway. mdpi.com It has been proposed that the analgesic effects of opioids are primarily mediated by G protein signaling, while adverse effects like respiratory depression and constipation may be linked to the β-arrestin pathway.

Specific β-arrestin recruitment data for this compound has not been published. However, studies on related bifunctional Dmt-Tic analogues provide valuable context. For the μ-agonist/δ-antagonist UFP-505, research shows that it stimulates β-arrestin recruitment at the MOR but not at the DOR. researchgate.net Another related peptide, DIPP-NH2, acts as a full agonist for the G-protein pathway at the MOR but only a partial agonist for β-arrestin recruitment. nih.gov

This suggests that ligands in the Dmt-Tic family can exhibit signaling bias. The N-methylation and the specific C-terminal phenyl group of this compound would influence the specific conformation the MOR adopts upon binding, which in turn would dictate its interaction with GRKs and the subsequent efficiency of β-arrestin recruitment. A ligand that is a potent G-protein activator but a weak recruiter of β-arrestin (a G protein-biased agonist) could theoretically offer a better therapeutic profile with fewer side effects. The precise bias profile of this compound at the MOR remains a subject for empirical investigation. As a likely DOR antagonist, it would not be expected to recruit β-arrestin at the DOR.

Preclinical Pharmacological Evaluation of H Dmt Tic Gly N Me Ph Analogs in Animal Models

In Vivo Pharmacological Effects in Pain Models (Antinociception)

Analogs of H-Dmt-Tic-Gly-N(Me)-Ph, particularly those with a mixed µ-opioid receptor (MOR) agonist and δ-opioid receptor (DOR) antagonist profile, have been investigated for their antinociceptive effects in various animal pain models. A prominent and structurally similar analog, UFP-505 (H-Dmt-Tic-Gly-NH-Bzl), has demonstrated robust antinociceptive responses. unifi.it

When administered intrathecally in rats, UFP-505 produces a potent, dose-dependent analgesic effect. unifi.it In the tail-flick test, its potency is comparable to that of morphine. unifi.it Studies have shown that UFP-505 can produce prolonged antinociception, with effects lasting over 120 minutes after a single acute administration. unifi.it The antinociceptive effects of these compounds are primarily mediated by their agonist activity at the MOR. nih.govacs.org The distance between the Dmt-Tic pharmacophore and a third aromatic group is a key determinant in converting a potent DOR antagonist into a ligand with significant MOR agonist properties and, consequently, antinociceptive activity. acs.org

Another analog, H-Dmt-Tic-Gly-NH-Ph, which has both µ- and δ-agonist properties, also shows high antinociceptive potency. acs.orgresearchgate.net The subtle structural difference between this compound and the µ-agonist/δ-antagonist H-Dmt-Tic-Gly-NH-Bzl (UFP-505), which has a slightly longer spacer, highlights the fine-tuning required to achieve a desired pharmacological profile. acs.orgresearchgate.net

CompoundAnimal ModelAdministration RoutePain AssayAntinociceptive Potency (ED₅₀)Source
UFP-505 RatIntrathecal (i.t.)Tail-Flick (TF)~7 nmol unifi.it
UFP-505 RatIntrathecal (i.t.)Paw Pressure (PP)~9 nmol unifi.it
Morphine RatIntrathecal (i.t.)Tail-Flick (TF)~10 nmol unifi.it

Behavioral Assessments in Animal Models Related to Opioid Activity (e.g., agitation, sedation)

The behavioral effects of Dmt-Tic analogs in animal models can vary significantly based on subtle structural modifications. These assessments are crucial for identifying potential central nervous system side effects.

For instance, studies on compounds with the Dmt-Tic pharmacophore have revealed contrasting behavioral outcomes. The δ-agonist H-Dmt-Tic-NH-(S)CH(CH₂-COOH)-Bid (UFP-512) was observed to cause excessive grooming and agitation in mice. nih.govacs.org In stark contrast, its N-methylated counterpart, H-Dmt-Tic-NH-(S)CH(CH₂-COOH)-Bid(N¹-Me), induced sedation, with the animals appearing quiet and moving slowly. nih.govacs.org This demonstrates that N-methylation can dramatically alter the behavioral profile of these compounds, transforming a δ-agonist that causes agitation into one that produces sedation and convulsions. nih.govacs.org

CompoundAnimal ModelObserved Behavioral EffectsSource
H-Dmt-Tic-NH-(S)CH(CH₂-COOH)-Bid (UFP-512) MouseAgitation, excessive grooming nih.govacs.org
H-Dmt-Tic-NH-(S)CH(CH₂-COOH)-Bid(N¹-Me) MouseSedation, convulsions nih.govacs.org
UFP-505 RodentsBehavioral toxicity upon repeated central administration nih.govresearchgate.netacs.org
UFP-505 RatNo observed toxicity after subcutaneous administration nih.gov

Investigation of Physical Dependence Potential in Animal Models (for the Dmt-Tic class)

Similar to tolerance, the development of physical dependence is a major limitation of chronic opioid therapy. The dual MOR agonist/DOR antagonist strategy is also aimed at reducing this liability. The co-administration of a DOR antagonist with morphine has been shown to attenuate dependence. mdpi.com

Preclinical studies on Dmt-Tic analogs with this mixed pharmacological profile have generally supported this hypothesis. For example, the pseudopeptide DIPP-NH₂[Ψ] was found to produce no physical dependence in rats after chronic administration, a significant advantage over morphine. encyclopedia.pubacs.org Another cyclic peptide with a dual MOR/DOR profile, CycloAnt, showed significantly reduced signs of naloxone-precipitated withdrawal, indicating a lower potential for physical dependence compared to morphine. researchgate.net These findings suggest that the Dmt-Tic class of compounds holds promise for developing analgesics with a reduced risk of physical dependence. encyclopedia.pub

Preclinical Pharmacokinetic Considerations for Dmt-Tic Peptidomimetics (e.g., metabolic stability, modulation by methylation)

The therapeutic potential of peptidomimetics like the Dmt-Tic analogs is heavily dependent on their pharmacokinetic properties, including their ability to resist metabolic degradation and cross biological barriers. A significant challenge for many peptide-based drugs is their poor metabolic stability and inability to cross the blood-brain barrier (BBB). mdpi.com

Chemical modifications are a key strategy to overcome these limitations. For instance, the introduction of a reduced peptide bond in DIPP-NH₂[Ψ] was designed to prevent chemical degradation. acs.org Methylation is another important modification. N-methylation at the amine of the Dmt residue or on the phenyl ring can transform the pharmacological profile of Dmt-Tic analogs from agonists to antagonists. nih.govacs.org For example, methylation of the -NH-Ph and N¹H-Bid nitrogens in certain Dmt-Tic-Gly analogs converts them from δ-agonists to δ-antagonists. nih.govacs.org This highlights how methylation can modulate not just the stability but also the fundamental activity of the compound.

Furthermore, N-terminal methylation has been shown to produce potent δ-opioid ligands with enhanced δ-antagonist activity. researchgate.net While these modifications can improve certain characteristics, issues like poor water solubility and low BBB penetration remain significant hurdles for the clinical development of many Dmt-Tic containing analogs. mdpi.com

Computational and Biophysical Studies Applied to H Dmt Tic Gly N Me Ph

Molecular Modeling and Dynamics Simulations of Ligand-Receptor Complexes

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to investigate the three-dimensional (3D) structure and dynamic behavior of ligand-receptor complexes. slideshare.netmdpi.com For H-Dmt-Tic-Gly-N(Me)-Ph and related Dmt-Tic containing peptides, these studies have been crucial in elucidating their binding modes within opioid receptors, primarily the mu (µ) and delta (δ) opioid receptors. nih.gov

MD simulations of opioid peptide analogs have revealed the flexibility and conformational changes that occur upon binding. acs.orgnih.gov For instance, the crystal structure of the human δ-opioid receptor in complex with the related bifunctional peptide DIPP-NH₂ (H-Dmt-Tic-Phe-Phe-NH₂) showed a specific binding orientation where the Dmt(1) residue fits into a hydrophobic cavity, making key interactions with surrounding amino acid residues. mdpi.com The 2',6'-dimethyl groups on the tyrosine residue of Dmt enhance shape complementarity within this pocket, contributing to the high affinity of these ligands. mdpi.com The Tic residue, a conformationally restricted phenylalanine analog, plays a crucial role in defining the ligand's orientation and is often associated with antagonist activity at the δ-opioid receptor. u-strasbg.frresearchgate.net

The following table summarizes key interactions observed in computational studies of Dmt-Tic pharmacophore-containing ligands with opioid receptors, which are expected to be relevant for this compound.

Ligand Moiety Receptor Residue/Region Type of Interaction Reference
Dmt Aromatic RingHydrophobic Pocket (Met132, Tyr129, Trp284)Hydrophobic, van der Waals mdpi.com
Dmt Phenolic -OHPolar Residues/WaterHydrogen Bonding u-strasbg.fr
Protonated N-terminusAspartic Acid (Asp³·³²)Ionic Interaction (Salt Bridge) mdpi.comresearchgate.net
Tic Aromatic RingHydrophobic PocketHydrophobic, π-π Stacking u-strasbg.fr
C-terminal TailReceptor Sub-pockets, ECL2Hydrophobic, Hydrogen Bonding mdpi.comfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. science.gov For analogs of this compound, QSAR studies can identify the key physicochemical properties and structural features that determine their affinity and selectivity for opioid receptors.

QSAR analyses on opioid peptides, including those based on the Dmt-Tic pharmacophore, have shown that receptor affinity is often governed by a combination of hydrophobic, steric, and electronic factors. nih.gov For example, a multiple regression QSAR analysis performed on deltorphin (B1670231) analogs suggested that the binding interaction at both µ and δ receptors is primarily driven by van der Waals forces and secondarily by hydrophobicity. nih.gov The studies also indicated that the receptor binding sites are constrained, particularly with respect to the length of the amino acid side chains. nih.gov

For a series of this compound analogs, where substitutions are made at the C-terminal phenyl ring or within the glycine (B1666218) linker, a QSAR model could be developed. The model would use calculated molecular descriptors (e.g., LogP for lipophilicity, molar refractivity for steric bulk, and Hammett constants for electronic effects) to predict the binding affinity (Ki) or functional activity (IC50 or pA2).

Below is a hypothetical data table illustrating the type of data used in a QSAR study for a series of analogs.

Analog Substitution (R) LogP Molar Refractivity pKi (µ-receptor)
1-H4.51508.0
2-Cl5.21558.5
3-CH₃5.01568.3
4-OCH₃4.41577.9
5-NO₂4.31587.5

Such a QSAR model could be represented by a linear equation: pKi = c₀ + c₁ (LogP) + c₂ (Molar Refractivity) + c₃ (Electronic Parameter)

The resulting model would help in understanding the structural requirements for high affinity and could guide the design of new, more potent analogs by predicting their activity before synthesis.

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

Pharmacophore modeling identifies the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative ionizable groups) that a ligand must possess to interact with a specific receptor. researchgate.net The Dmt-Tic motif itself is considered a potent and selective δ-opioid receptor antagonist pharmacophore. nih.govscience.govresearchgate.net The addition of a C-terminal extension, as in this compound, modulates this activity, often introducing µ-opioid agonism. nih.govfrontiersin.org

A pharmacophore model for µ-agonism/δ-antagonism based on this compound and its analogs would typically include:

An aromatic/hydrophobic feature from the Dmt residue.

A hydrogen bond donor from the phenolic hydroxyl of Dmt.

A positive ionizable feature from the N-terminal amine.

A second aromatic/hydrophobic feature from the Tic residue.

A third hydrophobic/aromatic feature corresponding to the C-terminal phenyl group.

Specific distances and angles between these features.

This validated pharmacophore model can then be used as a 3D query to search large chemical databases in a process called virtual screening. nih.gov This allows for the rapid identification of novel, non-peptidic scaffolds that match the essential features of the pharmacophore. The identified "hit" compounds can then be acquired or synthesized and tested for their biological activity, potentially leading to the discovery of new lead compounds with different chemical backbones but similar pharmacological profiles. This approach is more efficient than traditional high-throughput screening as it narrows down the number of compounds to be tested experimentally. wikipedia.org

Advanced Research Avenues and Therapeutic Potential of H Dmt Tic Gly N Me Ph As a Lead Compound

Design of Multifunctional Opioid Ligands Based on the H-Dmt-Tic-Gly-N(Me)-Ph Scaffold

The H-Dmt-Tic pharmacophore is a well-established template for designing opioid ligands. nih.gov Subtle modifications to this scaffold can lead to significant changes in opioid receptor selectivity and activity, resulting in compounds with enhanced agonism, antagonism, or mixed activities at the µ (mu), δ (delta), and κ (kappa) opioid receptors. nih.gov The design of multifunctional ligands, those that can interact with multiple targets, is a growing trend in drug discovery with the goal of improving efficacy and safety profiles. nih.gov

The distance between the Dmt-Tic portion and a third aromatic group in the peptide sequence has been identified as a critical factor in converting potent Dmt-Tic-based δ-opioid receptor (DOR) antagonists into non-selective ligands with a µ-opioid receptor (MOR) agonist/DOR antagonist profile. mdpi.com For instance, the tripeptide analogue H-Dmt-Tic-Gly-NH-CH2-Ph has been reported to be a potent MOR agonist and DOR antagonist. nih.gov Research has shown that even minor changes, such as the addition of a single methylene (B1212753) group in the spacer, can convert a potent delta-agonist into a ligand with potent delta-antagonism and very high mu-agonism. researchgate.net

The development of bifunctional ligands by linking the Dmt-Tic pharmacophore with other active molecules is another promising strategy. For example, linking a delta-selective peptide antagonist from the Dmt-Tic pharmacophore to a mu/kappa morphinan (B1239233) agonist like butorphan (B10826112) has been explored. nih.gov This approach aims to create single molecules that can modulate multiple opioid receptors, potentially leading to analgesics with reduced tolerance and dependence. nih.gov

Strategies for Optimizing Systemic Bioavailability of Dmt-Tic Peptidomimetics

A significant hurdle in the development of peptide-based drugs, including Dmt-Tic peptidomimetics, is their poor systemic bioavailability. researchgate.netnih.gov This is often due to factors like enzymatic degradation and limited ability to cross biological barriers such as the blood-brain barrier (BBB). researchgate.netresearchgate.net Various strategies are being employed to overcome these limitations and enhance the therapeutic potential of these compounds. researchgate.net

One common approach is the modification of the peptide structure to increase its stability and lipophilicity. encyclopedia.pub This can involve:

Incorporating unnatural amino acids: The use of residues like Dmt (2′,6′-dimethyl-L-tyrosine) and Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) itself is a strategy to create more robust peptides. nih.gov

N- and C-terminal modifications: Simple modifications, such as C-terminal esterification, have been shown to significantly increase lipophilicity and metabolic stability. encyclopedia.pubnih.gov N-terminal methylation can also enhance δ-opioid antagonist activity. acs.org

Cyclization: Creating cyclic peptides can improve stability and receptor selectivity. nih.gov

Conjugation: Attaching molecules like polyethylene (B3416737) glycol (PEG) can reduce enzymatic degradation while maintaining biological activity. encyclopedia.pub Glycosylation, the attachment of a sugar moiety, has also been successfully used to improve the antinociceptive efficacy of Dmt-Tic containing analogs after systemic administration. encyclopedia.pubnih.gov

Another strategy focuses on improving transport across biological membranes. For example, the peptidomimetic Dmt-Tic derivative UFP-512 demonstrated antidepressant-like activity, suggesting that its CH2CO2H functionality conferred favorable pharmacokinetic properties that facilitated its transport across the BBB. nih.gov The development of prodrugs, such as through a reversible aqueous lipidization (REAL) approach, has also shown promise in producing prolonged oral antinociceptive effects. encyclopedia.pub

Exploration of this compound Analogs for Novel Therapeutic Applications Beyond Analgesia

While the primary focus of opioid research has been on analgesia, the diverse functions of opioid receptors suggest potential for broader therapeutic applications. nih.govmdpi.com The δ-opioid receptor system, in particular, is associated with the regulation of emotional states like depression and anxiety. nih.gov

Analogs based on the Dmt-Tic scaffold are being investigated for central nervous system (CNS) disorders. For instance, the peptidomimetic Dmt-Tic derivative UFP-512 has shown antidepressant and anxiolytic activity in animal models following systemic administration. nih.gov Notably, tolerance did not develop to the antidepressant-like activity after chronic treatment. nih.gov

Furthermore, some studies suggest a role for opioid receptor modulators in other conditions. For example, the potent µ-/δ-opioid receptor antagonist H-Dmt-Tic-Lys-NH-CH2-Ph (MZ-2) has been shown to regulate obesity-related factors and enhance bone mineral density in mice. researchgate.net There is also emerging research into the potential of dimethyltryptamine (DMT) and its analogs, which share some structural similarities with components of the Dmt-Tic scaffold, in protecting against ischemia-reperfusion injury. probiologists.com These findings, although preliminary, open up exciting new avenues for the therapeutic application of Dmt-Tic peptidomimetics beyond their traditional role in pain management.

Development of Selective Chemical Probes for Opioid Receptor Research

Selective chemical probes are invaluable tools for studying the function and behavior of opioid receptors. news-medical.net The Dmt-Tic pharmacophore has proven to be a highly effective template for the development of such probes, particularly for the δ-opioid receptor. nih.govgoogle.com

Fluorescently labeled Dmt-Tic derivatives have been synthesized to visualize and track opioid receptors in living cells. news-medical.netsciencedaily.com These probes allow researchers to study receptor distribution, dimerization, and internalization using techniques like single-molecule fluorescence microscopy. news-medical.netscispace.com For example, a fluorescein-labeled Dmt-Tic analog, H-Dmt-Tic-Glu-NH-(CH2)5-NH-(C=S)-NH-fluorescein, was developed as a potent DOR antagonist imaging probe. nih.gov Another example involves coupling Dmt-Tic with the Li-COR IR800CW dye, which successfully imaged the DOR in lung tumors in a mouse model. nih.gov

The development of these probes is crucial for several reasons:

Understanding Receptor Biology: They help elucidate the basic principles of opioid receptor function, including how they are activated and how they interact with other proteins. mdpi.comnews-medical.net

Drug Development: By providing insights into ligand-receptor interactions, these probes can aid in the rational design of new drugs with improved selectivity and fewer side effects. mdpi.comnih.gov

Disease Diagnosis: In some cases, these probes could potentially be used for in vivo imaging to diagnose diseases where opioid receptors are dysregulated. nih.gov

Researchers are continuously working to develop probes with even greater selectivity and different properties, such as environment-sensitive fluorophores that become fluorescent only when bound to their target. scispace.com

Future Directions in Dmt-Tic Peptidomimetic Drug Discovery

The field of Dmt-Tic peptidomimetic drug discovery is dynamic, with several exciting future directions. A key area of focus will likely be the continued development of multifunctional ligands. The design of molecules that combine MOR agonism with DOR antagonism in a single entity remains a promising strategy to achieve potent analgesia with a reduced side-effect profile. mdpi.comencyclopedia.pub

Further optimization of pharmacokinetic properties to achieve oral bioavailability will be a major goal. researchgate.netencyclopedia.pub This will likely involve a combination of strategies, including the use of novel drug delivery systems and advanced chemical modifications to enhance stability and membrane permeability. researchgate.netencyclopedia.pub

The exploration of Dmt-Tic analogs for non-analgesic applications is also expected to expand. As our understanding of the role of opioid receptors in various physiological processes grows, so too will the potential for developing Dmt-Tic-based therapeutics for conditions such as mood disorders and metabolic diseases. nih.govresearchgate.net

Advances in structural biology, including cryo-electron microscopy and computational modeling, will continue to provide crucial insights into the binding modes of Dmt-Tic peptidomimetics with opioid receptors. encyclopedia.pubnih.gov This knowledge will be instrumental in the rational design of next-generation ligands with tailored pharmacological profiles.

Finally, the development of more sophisticated chemical probes, including those for other opioid receptor subtypes like the kappa-opioid receptor (KOR), will be essential for advancing our fundamental understanding of opioid pharmacology and for identifying new therapeutic targets. news-medical.netacs.orgnih.gov The ongoing research into the Dmt-Tic scaffold and its derivatives holds significant promise for the future of opioid-based medicine.

Q & A

Q. Methodological Answer :

  • HPLC : Determine purity and retention times (e.g., K′ values reported in ) .
  • 1H-NMR : Confirm structural integrity via proton shifts (e.g., aromatic protons in Tic and Dmt residues) .
  • Melting Point and [α]²⁰D : Validate crystallinity and optical activity .
    Reporting Standards : Include manufacturer details, instrument models, and purity thresholds (≥95%) per ICH guidelines .

Advanced: How can researchers resolve discrepancies in receptor binding affinity data across studies?

Q. Methodological Answer :

  • Contextual Analysis : Evaluate assay conditions (e.g., buffer pH, temperature) that may alter binding kinetics .
  • Contradiction Framework : Use iterative analysis (qualitative triangulation) to compare data sources, such as radioligand vs. functional assays .
  • Statistical Validation : Apply non-linear regression models (e.g., Schild analysis) to reconcile IC₅₀ variations .

Advanced: How to design experiments comparing pharmacokinetics with related opioid peptides?

Q. Methodological Answer :

  • In Vivo/In Vitro Models : Use standardized protocols for plasma stability assays (e.g., incubation with liver microsomes) .
  • Mixture Design : Apply simplex centroid designs (as in Table 3b, ) to test combinatorial effects with metabolic inhibitors .
  • Data Normalization : Normalize AUC and half-life values to reference compounds (e.g., DAMGO) to control for interspecies variability .

Advanced: What strategies ensure reproducibility of high-yield synthesis (87–97%)?

Q. Methodological Answer :

  • Solvent Optimization : Replace DMF with acetonitrile or THF to minimize side reactions .
  • Batch Consistency : Monitor reagent stoichiometry (e.g., NMM:WSC ratio) via real-time HPLC .
  • Crystallization Control : Adjust antisolvent addition rates (e.g., Et₂O/PE) to improve crystal homogeneity .

Basic: What chemical information must be reported in studies involving this compound?

Q. Methodological Answer :

  • Mandatory Details : Manufacturer, batch number, purity (e.g., ≥98%), storage conditions (−20°C for lyophilized form) .
  • Safety Data : Include toxicity profiles (e.g., LD₅₀ from animal studies) and handling precautions (glovebox use for air-sensitive steps) .

Advanced: How to validate bioanalytical methods for quantifying this compound in biological matrices?

Q. Methodological Answer :

  • ICH M10 Compliance : Establish linearity (1–1000 ng/mL), accuracy (85–115%), and precision (CV ≤15%) using spiked plasma samples .
  • Matrix Effects : Test ionization suppression in LC-MS/MS via post-column infusion .
  • Stability Testing : Assess freeze-thaw cycles (≥3) and long-term storage (−80°C, 6 months) .

Advanced: How to conduct systematic literature reviews on its pharmacological profile?

Q. Methodological Answer :

  • Database Strategies : Use SciFinder-n for structure-activity relationship (SAR) queries and Web of Science for citation tracking .
  • Inclusion Criteria : Prioritize studies with raw NMR/HPLC data and explicit ethical approvals (e.g., IRB numbers) .
  • Bias Mitigation : Cross-reference preprint servers (e.g., bioRxiv) with peer-reviewed journals to identify unpublished contradictions .

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